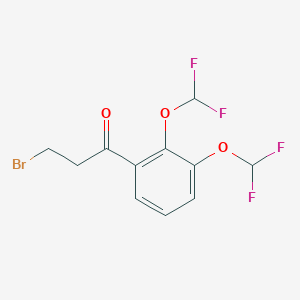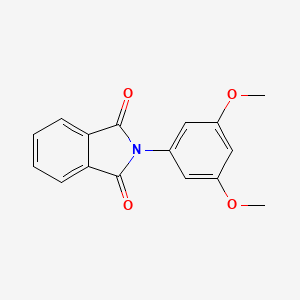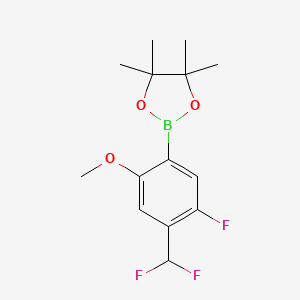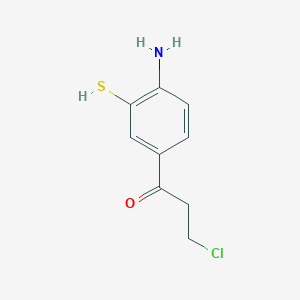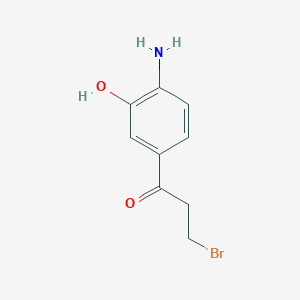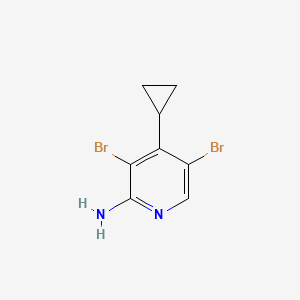
3,5-Dibromo-4-cyclopropylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-cyclopropylpyridin-2-amine: is a chemical compound with the molecular formula C8H8Br2N2 and a molecular weight of 291.97 g/mol . It is characterized by the presence of two bromine atoms, a cyclopropyl group, and a pyridine ring. This compound is primarily used in research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-cyclopropylpyridin-2-amine typically involves the bromination of 4-cyclopropylpyridin-2-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,5-Dibromo-4-cyclopropylpyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of 4-cyclopropylpyridin-2-amine.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-4-cyclopropylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of brominated aromatic compounds with enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Its brominated structure makes it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials with unique properties .
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the cyclopropyl group contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .
Comparación Con Compuestos Similares
3,5-Dibromopyridin-4-amine: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylpyridin-2-amine: Similar structure but lacks the bromine atoms.
Uniqueness: 3,5-Dibromo-4-cyclopropylpyridin-2-amine is unique due to the presence of both bromine atoms and a cyclopropyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
2009273-78-1 |
|---|---|
Fórmula molecular |
C8H8Br2N2 |
Peso molecular |
291.97 g/mol |
Nombre IUPAC |
3,5-dibromo-4-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C8H8Br2N2/c9-5-3-12-8(11)7(10)6(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12) |
Clave InChI |
KZVCFMPHJZXGLI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C(=NC=C2Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



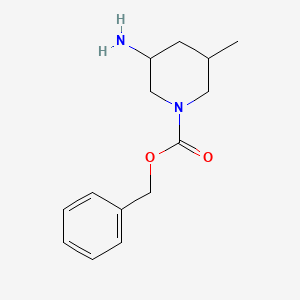


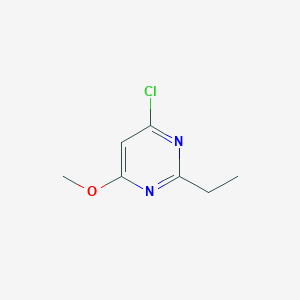
![7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B14057269.png)
